molecular formula C11H9ClN2O3 B11863017 Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Cat. No.: B11863017
M. Wt: 252.65 g/mol
InChI Key: SEKZVKCKADXCGY-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and pharmaceutical applications. This compound is characterized by its unique structure, which includes a quinazoline core with a chloro substituent and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the ethyl ester moiety allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 2-chloro-4-oxo-3H-quinazoline-6-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-10(16)6-3-4-8-7(5-6)9(15)14-11(12)13-8/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

SEKZVKCKADXCGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(NC2=O)Cl

Origin of Product

United States

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